REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[C:8]([C:10]2[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=2)[CH:7]=[CH:6][C:3]=1C=O.[C:17]([OH:22])(=[O:21])[C:18]([CH3:20])=O.[OH-].[Na+].[CH3:25]O>>[CH3:16][C:13]1[CH:12]=[CH:11][C:10]([C:8]2[C:9]3[C:2](=[CH:3][CH:6]=[CH:7][CH:25]=3)[N:1]=[C:18]([C:17]([OH:22])=[O:21])[CH:20]=2)=[CH:15][CH:14]=1 |f:2.3|
|
Name
|
2-amino-4-(4-methylphenyl)benzaldehyde
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=O)C=CC(=C1)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
192 mg
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)O
|
Name
|
|
Quantity
|
349 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 50-60° C. for 9 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated
|
Type
|
EXTRACTION
|
Details
|
The concentrate was extracted with water
|
Type
|
WASH
|
Details
|
the aqueous layer was washed twice with diethyl ether
|
Type
|
ADDITION
|
Details
|
was then mixed with 1 N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the extract was washed with an aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried (anhydrous magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was subjected to purification
|
Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C1=CC(=NC2=CC=CC=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 117 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |